molecular formula C13H17ClN2S B12697089 1-Butyl-5-(2-chlorophenyl)-2-imidazolidinethione CAS No. 186424-11-3

1-Butyl-5-(2-chlorophenyl)-2-imidazolidinethione

Cat. No.: B12697089
CAS No.: 186424-11-3
M. Wt: 268.81 g/mol
InChI Key: BNWOBMFUKDIEMQ-UHFFFAOYSA-N
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Description

1-Butyl-5-(2-chlorophenyl)-2-imidazolidinethione is a chemical compound that belongs to the class of imidazolidinethiones These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

The synthesis of 1-Butyl-5-(2-chlorophenyl)-2-imidazolidinethione typically involves the reaction of 2-chlorobenzylamine with butyl isothiocyanate under specific conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated to reflux for several hours. The resulting product is then purified through recrystallization or column chromatography to obtain pure this compound.

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities of the compound.

Chemical Reactions Analysis

1-Butyl-5-(2-chlorophenyl)-2-imidazolidinethione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Butyl-5-(2-chlorophenyl)-2-imidazolidinethione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Butyl-5-(2-chlorophenyl)-2-imidazolidinethione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, disrupting essential metabolic processes.

Comparison with Similar Compounds

1-Butyl-5-(2-chlorophenyl)-2-imidazolidinethione can be compared with other imidazolidinethione derivatives, such as:

    1-Butyl-5-phenyl-2-imidazolidinethione: Lacks the chlorine atom, resulting in different chemical properties and reactivity.

    1-Butyl-5-(4-chlorophenyl)-2-imidazolidinethione: The chlorine atom is positioned differently, affecting its biological activity and chemical behavior.

Properties

CAS No.

186424-11-3

Molecular Formula

C13H17ClN2S

Molecular Weight

268.81 g/mol

IUPAC Name

1-butyl-5-(2-chlorophenyl)imidazolidine-2-thione

InChI

InChI=1S/C13H17ClN2S/c1-2-3-8-16-12(9-15-13(16)17)10-6-4-5-7-11(10)14/h4-7,12H,2-3,8-9H2,1H3,(H,15,17)

InChI Key

BNWOBMFUKDIEMQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(CNC1=S)C2=CC=CC=C2Cl

Origin of Product

United States

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